

In-Depth Technical Guide: Boc-Glu(OcHex)-OH (CAS 73821-97-3)

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Compound of Interest

Compound Name: *Boc-Glu(OcHex)-OH*

Cat. No.: *B558430*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N- α -tert-Butoxycarbonyl-L-glutamic acid γ -cyclohexyl ester, commonly referred to as **Boc-Glu(OcHex)-OH**, is a pivotal amino acid derivative in the field of synthetic peptide chemistry. Its unique structural features, namely the acid-labile Boc protecting group at the α -amino position and the more robust cyclohexyl ester protecting the γ -carboxyl group of the glutamic acid side chain, make it an invaluable building block in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). This strategic protection scheme allows for the sequential assembly of amino acids into a peptide chain with high fidelity and control over side-chain reactivity.

This technical guide provides a comprehensive overview of **Boc-Glu(OcHex)-OH**, including its chemical and physical properties, detailed experimental protocols for its application in SPPS, and expected analytical data. The information presented herein is intended to equip researchers and professionals in drug discovery and development with the necessary knowledge for the effective utilization of this versatile reagent.

Physicochemical and Safety Data

The properties of **Boc-Glu(OcHex)-OH** are summarized in the tables below, providing a clear reference for its handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	73821-97-3[1]
Molecular Formula	C ₁₆ H ₂₇ NO ₆ [1]
Molecular Weight	329.39 g/mol [1]
IUPAC Name	(2S)-2-[(tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid[1]
Appearance	White to off-white powder[1]
Melting Point	49.0-63.0 °C[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature	2-8°C[1]
Optical Rotation	-8.3° to -0.5° (c=1% in Methanol)[2]

Table 2: Safety Information

Hazard	Description
GHS Pictogram	Exclamation mark (GHS07)
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Glu(OcHex)-OH is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. The core principle of this methodology is the differential acid lability of the protecting groups. The α -Boc group is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups, such as the cyclohexyl ester of **Boc-Glu(OcHex)-OH**, remain intact. These more stable side-chain protecting groups are only removed at the final step of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (HF).

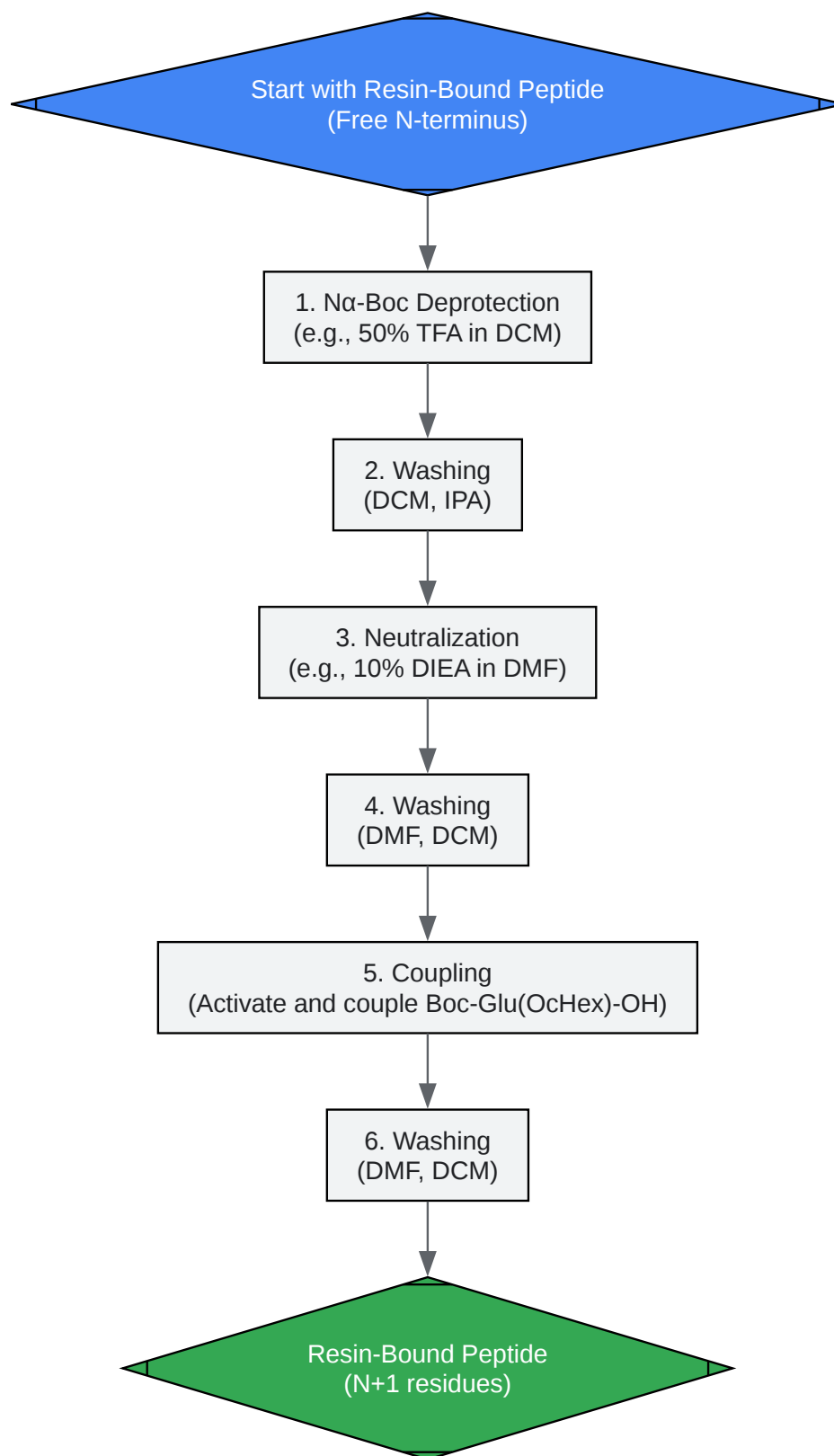
The cyclohexyl ester was specifically chosen for its stability during the repeated TFA treatments required for Boc deprotection and subsequent coupling steps. This stability is crucial for preventing the formation of side products and ensuring the integrity of the final peptide.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of **Boc-Glu(OcHex)-OH** into a peptide chain using manual Boc-SPPS.

General Workflow of a Boc-SPPS Cycle

The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process, with each cycle resulting in the addition of one amino acid residue to the growing peptide chain.



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General workflow for a single cycle of Boc-SPPS.

Detailed Coupling Protocol for Boc-Glu(OcHex)-OH

This protocol outlines a standard procedure for coupling **Boc-Glu(OcHex)-OH** to a deprotected N-terminal amine on the resin. The use of an in situ neutralizing protocol with HBTU is a common and efficient method.

Materials:

- Resin-bound peptide with a free N-terminus
- **Boc-Glu(OcHex)-OH**
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIEA)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Isopropyl alcohol (IPA)

Procedure:

- Resin Preparation:
 - Swell the peptide-resin in DCM for 30 minutes, followed by DMF for another 30 minutes.
 - Deprotect the N α -Boc group of the terminal amino acid by treating the resin with a 50% (v/v) solution of TFA in DCM. Perform a short pre-wash of 2-5 minutes, followed by a longer deprotection step of 20-30 minutes.
 - Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DMF (3x) to remove residual TFA and salts.
 - Neutralize the resin with a 10% (v/v) solution of DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (3x) and DCM (3x).
- Activation and Coupling:

- In a separate reaction vessel, dissolve **Boc-Glu(OcHex)-OH** (2-3 equivalents relative to the resin loading) and HBTU (1.95 equivalents) in DMF.
- Add DIEA (3-4 equivalents) to the amino acid solution for pre-activation. The pre-activation time should be kept to a minimum (e.g., 1-2 minutes) before adding the mixture to the resin.
- Add the activated **Boc-Glu(OcHex)-OH** solution to the neutralized peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitoring and Washing:
 - Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates the absence of free primary amines and thus a complete reaction.
 - If the Kaiser test is positive, indicating an incomplete reaction, a second coupling (recoupling) can be performed by repeating the activation and coupling steps.
 - Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Final Cleavage and Deprotection

After the desired peptide sequence has been assembled, the peptide must be cleaved from the resin support, and the side-chain protecting groups, including the cyclohexyl ester of the glutamic acid residue, must be removed.

Reagents:

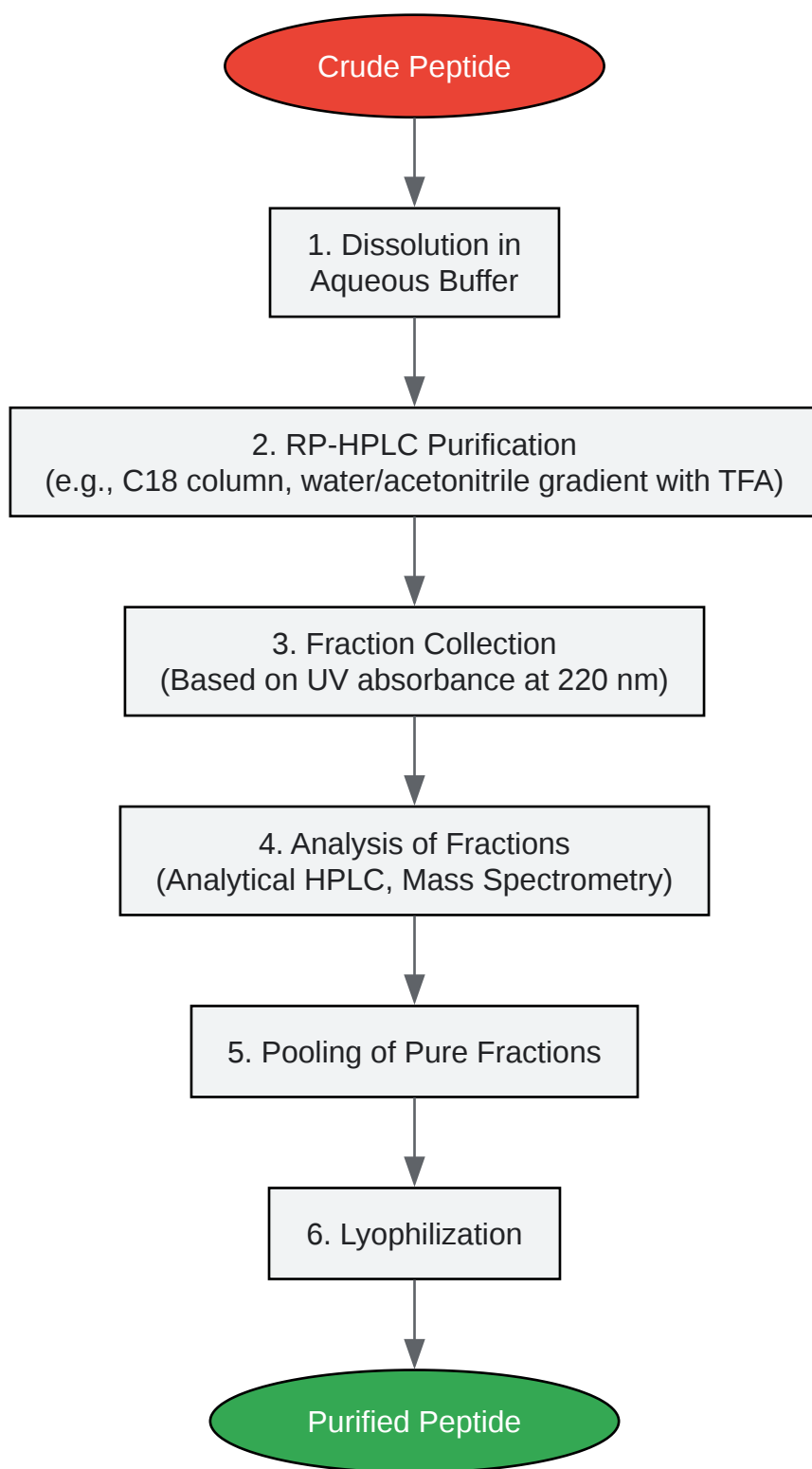
- Anhydrous Hydrogen Fluoride (HF)
- Anisole (scavenger)

Procedure (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions):

- The peptide-resin is dried under vacuum.
- In a specialized HF cleavage apparatus, the peptide-resin is treated with anhydrous HF, typically with a scavenger such as anisole, at 0°C for 1-2 hours.
- The HF is removed by evaporation under a stream of nitrogen.
- The crude peptide is precipitated with cold diethyl ether, collected by filtration, and washed with cold ether.
- The crude peptide is then dissolved in an appropriate aqueous buffer for purification.

Purification of the Final Peptide

The crude peptide obtained after cleavage contains the desired product along with various impurities from incomplete reactions or side reactions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target peptide.



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General workflow for peptide purification.

Analytical Data

While a specific Certificate of Analysis with experimental spectra for **Boc-Glu(OcHex)-OH** (CAS 73821-97-3) is not readily available in public domains, the expected analytical data can be inferred from its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	- Singlet around 1.4 ppm (9H, Boc group)- Multiplets between 1.2-1.9 ppm (10H, cyclohexyl CH ₂)- Multiplets between 1.9-2.5 ppm (4H, Glu β- and γ-CH ₂)- Multiplet around 4.2 ppm (1H, Glu α-CH)- Multiplet around 4.7 ppm (1H, cyclohexyl CH-O)- Broad singlet for the NH proton- Broad singlet for the COOH proton
¹³ C NMR	- Signals between 23-32 ppm (cyclohexyl and Glu CH ₂)- Signal around 28 ppm (Boc CH ₃)- Signal around 53 ppm (Glu α-C)- Signal around 74 ppm (cyclohexyl C-O)- Signal around 80 ppm (Boc quaternary C)- Signals around 156 ppm (Boc C=O)- Signals around 173-176 ppm (ester and carboxylic acid C=O)
FTIR (cm ⁻¹)	- Broad O-H stretch (~3300-2500, carboxylic acid)- N-H stretch (~3300)- C-H stretches (~2930, 2850)- Two C=O stretches (~1735 for ester, ~1710 for carbamate and carboxylic acid)- N-H bend (~1520)- C-O stretch (~1160)
Mass Spec (ESI-)	Expected [M-H] ⁻ at m/z 328.18

Conclusion

Boc-Glu(OcHex)-OH is a well-established and reliable building block for the synthesis of glutamic acid-containing peptides via the Boc-SPPS strategy. Its key advantage lies in the

stability of the cyclohexyl ester protecting group under the conditions required for α -Boc deprotection, which minimizes side reactions and contributes to higher purity of the crude peptide. A thorough understanding of the experimental protocols for its use, coupled with appropriate analytical techniques for monitoring and characterization, will enable researchers to successfully incorporate this valuable reagent into their peptide synthesis workflows, advancing research in drug discovery and development.

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References

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